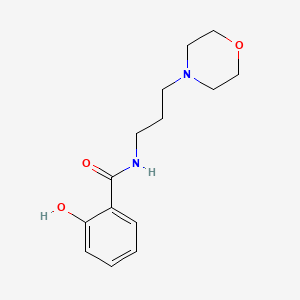
2-hydroxy-N-(3-morpholin-4-ylpropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Gefitinib
A study by Jin et al. (2005) discusses the synthesis of Gefitinib, an important pharmaceutical compound, using a method that involves the transformation of related benzamide derivatives.
Antidepressant Befol
Research by Donskaya et al. (2004) describes the synthesis of Befol, an antidepressant, through the interaction of 4-Chloro-N-(3-morpholinopropyl)benzamide with morpholine, showing the relevance of benzamide derivatives in medicinal chemistry.
Crystal Structure and Anti-Fatigue Effects
A study by Wu et al. (2014) explores the synthesis of benzamide derivatives and their crystal structures, highlighting potential applications in identifying binding sites for modulators of certain receptors and investigating their anti-fatigue effects.
Gastroprokinetic Activity
Research by Kato et al. (1995) and Kato et al. (1995) focuses on the synthesis and evaluation of benzamide derivatives for gastroprokinetic activity, demonstrating the potential of these compounds in gastrointestinal applications.
Synthesis of Novel Derivatives
Studies like King and Martin (1991) and Lu et al. (2017) detail the synthesis of novel morpholine carboxylic acid derivatives and their further development into biologically active compounds, illustrating the importance of these derivatives in the development of new drugs.
Structural Characterization
Research by Sporzyński et al. (2005) and Pang et al. (2006) involve the structural characterization of benzamide derivatives, contributing to our understanding of their molecular structures and potential applications in various fields.
Enzyme Inhibition and Medicinal Chemistry
The works of Rekka and Kourounakis (2010) and Supuran et al. (2013) showcase the design of morpholine derivatives with various biological activities, emphasizing their role in enzyme inhibition and potential therapeutic applications.
Pharmacological Activities
Research by Abbasi et al. (2014) investigates the synthesis and enzyme inhibition activity of certain benzamide derivatives, further demonstrating their significance in pharmacology.
Propriétés
IUPAC Name |
2-hydroxy-N-(3-morpholin-4-ylpropyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-13-5-2-1-4-12(13)14(18)15-6-3-7-16-8-10-19-11-9-16/h1-2,4-5,17H,3,6-11H2,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGIBSKECUCFSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(3-morpholin-4-ylpropyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

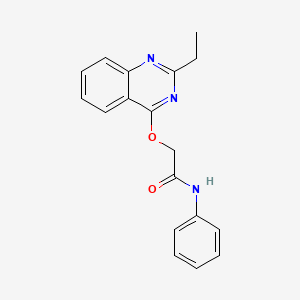
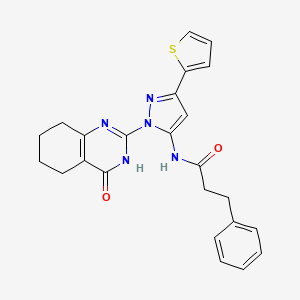
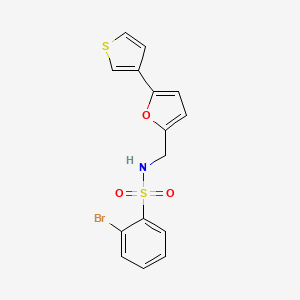
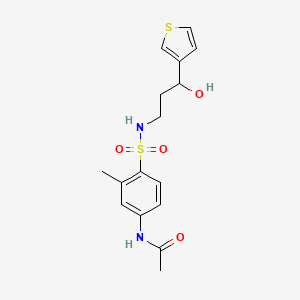
![N-[2-(dimethylamino)pyridin-3-yl]-2,3,4,5-tetrafluorobenzamide](/img/structure/B2371129.png)
![5-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2371132.png)

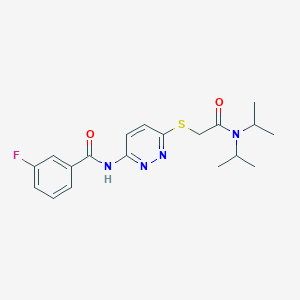
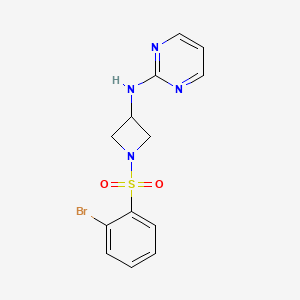
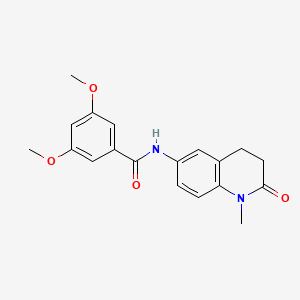
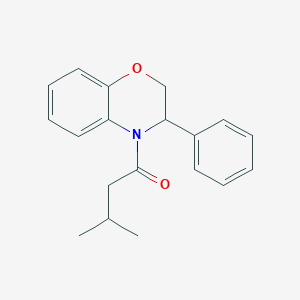
![5-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2371141.png)
![Ethyl 2-(tert-butyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B2371144.png)
![N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-dimethylamine hydrochloride](/img/structure/B2371146.png)